Product packaging for 4'-O-Methylcoclaurine(Cat. No.:CAS No. 154727-04-5)

4'-O-Methylcoclaurine

Cat. No.: B12763853
CAS No.: 154727-04-5
M. Wt: 299.4 g/mol
InChI Key: XIEZJSPLHXEHSK-MRXNPFEDSA-N
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Description

4'-O-Methylcoclaurine (CAS Number: 154727-04-5) is an organic compound belonging to the benzylisoquinoline alkaloid (BIA) family, with a molecular formula of C18H21NO3 and a molecular weight of 299.15 g/mol . This class of alkaloids is derived from tyrosine and serves as key intermediates in the biosynthesis of numerous pharmacologically active compounds . As a pathway intermediate, this compound is part of the complex biosynthetic network in plants that leads to a diverse range of molecules, including the analgesics morphine and codeine, the antibiotic berberine, and the muscle relaxant tubocurarine . The enzyme-catalyzed modifications in this pathway, such as O-methylation by enzymes similar to those described in related alkaloid biosynthesis, are crucial for creating structural diversity . While the specific biological activity and research applications of this compound itself are not fully detailed in the available literature, its position in the biosynthetic pathway makes it a compound of interest for studies in plant biochemistry, metabolic engineering, and the enzymatic synthesis of complex natural products . Researchers investigating the alkaloid biosynthetic pathways or exploring the production of isoquinoline alkaloids in microbial systems may find this compound valuable . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B12763853 4'-O-Methylcoclaurine CAS No. 154727-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154727-04-5

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-17(20)18(22-2)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1

InChI Key

XIEZJSPLHXEHSK-MRXNPFEDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O

Origin of Product

United States

The Biosynthetic Precursors and Upstream Pathway to 4 O Methylcoclaurine

Early Steps in Benzylisoquinoline Alkaloid Biosynthesis

The initial phase of BIA biosynthesis is marked by the condensation of two tyrosine-derived molecules, setting the stage for the construction of the characteristic benzylisoquinoline scaffold. oup.comresearchgate.netrsc.org

Condensation of Tyrosine-Derived Precursors: Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde

The biosynthesis of the foundational BIA structure commences with the convergence of two pathways originating from the amino acid L-tyrosine. frontiersin.orgresearchgate.netfrontiersin.org Through a series of enzymatic reactions, L-tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgresearchgate.net Dopamine provides the isoquinoline (B145761) portion of the final structure, while 4-HPAA contributes the benzyl (B1604629) component. oup.com This condensation reaction is a pivotal step, establishing the basic carbon skeleton of all BIAs. researchgate.net

Enzymatic Formation of (S)-Norcoclaurine

Table 1: Key Enzymes and Reactions in the Early BIA Pathway

Precursor(s)EnzymeProductReaction Type
Dopamine, 4-Hydroxyphenylacetaldehyde(S)-Norcoclaurine Synthase (NCS)(S)-NorcoclaurinePictet-Spengler condensation

Sequential Methylation and Hydroxylation Leading to the Proximal Precursor of 4'-O-Methylcoclaurine

Following the formation of (S)-norcoclaurine, a series of modifications, including methylations and a hydroxylation, occur to produce the direct precursor of this compound.

Norcoclaurine 6-O-Methylation to (S)-Coclaurine

The first modification of (S)-norcoclaurine is a methylation reaction at the 6-hydroxyl group, catalyzed by the enzyme norcoclaurine 6-O-methyltransferase (6OMT). frontiersin.orgnih.gov This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce (S)-coclaurine. This step is crucial for directing the metabolic flow towards the main BIA pathway.

N-Methylation to (S)-N-Methylcoclaurine

Subsequently, (S)-coclaurine undergoes N-methylation, a reaction catalyzed by coclaurine (B195748) N-methyltransferase (CNMT). uniprot.orgresearchgate.net This enzyme also uses SAM as the methyl donor to transfer a methyl group to the nitrogen atom of the isoquinoline ring, resulting in the formation of (S)-N-methylcoclaurine. This N-methylation is a critical prerequisite for the subsequent hydroxylation step. cjnmcpu.com

3'-Hydroxylation to (S)-3'-Hydroxy-N-methylcoclaurine by Cytochrome P450 Monooxygenases (e.g., CYP80B1/NMCH)

The final step in this sequence is the hydroxylation of (S)-N-methylcoclaurine at the 3' position of the benzyl ring. nih.gov This reaction is catalyzed by a specific type of cytochrome P450 monooxygenase known as (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), with CYP80B1 being a well-characterized example. cjnmcpu.comnih.govnih.gov These enzymes are heme-thiolate proteins that play a vital role in the diversification of alkaloids. nih.govresearchgate.netnih.gov The product of this reaction, (S)-3'-hydroxy-N-methylcoclaurine, is the immediate precursor for the subsequent 4'-O-methylation that leads to the formation of (S)-reticuline. researchgate.netnih.govexpasy.org The activity of NMCH is highly specific for the (S)-enantiomer of N-methylcoclaurine. cjnmcpu.com

Table 2: Sequential Modifications of (S)-Norcoclaurine

SubstrateEnzymeProductReaction Type
(S)-NorcoclaurineNorcoclaurine 6-O-methyltransferase (6OMT)(S)-Coclaurine6-O-Methylation
(S)-CoclaurineCoclaurine N-methyltransferase (CNMT)(S)-N-MethylcoclaurineN-Methylation
(S)-N-Methylcoclaurine(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1/NMCH)(S)-3'-Hydroxy-N-methylcoclaurine3'-Hydroxylation

Enzymatic Conversion and Characteristics of 3 Hydroxy N Methylcoclaurine 4 O Methyltransferase 4 Omt

Molecular Characterization and Enzymological Properties of 4'OMT

Catalytic Activity and Role in Reticuline (B1680550) Biosynthesis

S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT) is a crucial enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs). nih.govwikipedia.org Its primary role is to catalyze the methylation of the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce the pivotal intermediate (S)-reticuline. nih.govwikipedia.orgnih.gov This reaction is a significant step in the pathway leading to a vast array of pharmacologically important alkaloids, including morphine, codeine, berberine (B55584), and sanguinarine. nih.govcaltech.edu

(S)-Reticuline serves as a central branch-point intermediate, from which numerous BIA structural subclasses diverge. nih.govcaltech.eduoup.com The formation of (S)-reticuline is a culmination of a series of enzymatic reactions, and the 4'-O-methylation by 4'OMT is one of the final steps in this central pathway. caltech.edunih.gov The enzymes involved in converting (S)-norcoclaurine to (S)-reticuline include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), (S)-N-methylcoclaurine 3′-hydroxylase (NMCH), and finally, 4'OMT. frontiersin.orgfrontiersin.org

The strategic position of 4'OMT in the BIA pathway underscores its importance. Manipulation of 4'OMT expression has been shown to significantly impact the accumulation of downstream alkaloids. For instance, overexpression of 4'OMT in opium poppy (Papaver somniferum) led to increased levels of (S)-reticuline in the stem, which in turn boosted the production of morphine and noscapine (B1679977). frontiersin.org Conversely, silencing the 4'OMT gene resulted in a decrease in the total alkaloid content in the stem. frontiersin.orgnih.gov These findings suggest that 4'OMT activity can be a rate-limiting factor in BIA biosynthesis. frontiersin.orgnih.gov

The catalytic process involves the transfer of a methyl group from SAM to the substrate, yielding S-adenosyl-L-homocysteine (SAH) and the methylated product, (S)-reticuline. nih.gov The active form of the enzyme is a dimer, and it does not require divalent cations for its activity. nih.govresearchgate.net

Substrate Specificity and Regiospecificity of Methylation

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) exhibits distinct substrate specificity and high regiospecificity, which are critical for the precise biosynthesis of (S)-reticuline. nih.govwikipedia.org The primary and preferred substrate for 4'OMT is (S)-3'-hydroxy-N-methylcoclaurine, which it specifically methylates at the 4'-hydroxyl position. nih.govnih.gov

While 4'OMT shows a clear preference for its natural substrate, studies have revealed a degree of substrate promiscuity. For instance, 4'OMT from Coptis japonica can also methylate other structurally related compounds such as (R,S)-6-O-methylnorlaudanosoline, (R,S)-laudanosoline, and (R,S)-norlaudanosoline. nih.govresearchgate.net Interestingly, the N-methylated substrate, laudanosoline, was found to be a much better substrate for 4'OMT than its non-N-methylated counterpart, norlaudanosoline, highlighting the enzyme's preference for N-methylated benzylisoquinoline alkaloids. nih.govresearchgate.net

The regiospecificity of 4'OMT is a key characteristic. It almost exclusively targets the 4'-hydroxyl group for methylation. nih.gov This is in contrast to other related O-methyltransferases in the BIA pathway, such as norcoclaurine 6-O-methyltransferase (6OMT), which methylates the 6-hydroxyl group of norcoclaurine. nih.gov Chimeric enzyme studies, where domains of 4'OMT and 6OMT were swapped, have indicated that the N-terminal region of these enzymes is crucial for determining their distinct substrate and reaction specificities. nih.govkyoto-u.ac.jp Some engineered chimeric enzymes have even shown altered or novel methylation patterns, such as both 3'-O-methylation and 4'-O-methylation activities. nih.gov

In some cases, 4'OMT has been observed to possess a minor 6-O-methyltransferase activity. For example, it has been shown to catalyze the 6-O-methylation of norcoclaurine, although with much lower efficiency compared to its primary 4'-O-methylation activity. nih.govresearchgate.net This suggests a degree of functional overlap and evolutionary relationship between different O-methyltransferases in the BIA pathway.

The specificity of 4'OMT is also influenced by the stereochemistry of its substrates. While the natural pathway involves (S)-enantiomers, studies often utilize racemic mixtures. The enzyme's preference for the (S)-configuration of its substrates is crucial for the biosynthesis of the correct stereoisomer of reticuline.

Kinetic Parameters and Reaction Mechanisms of 4'OMT

The enzymatic activity of 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) has been characterized through kinetic studies, revealing important aspects of its efficiency and reaction mechanism.

Kinetic analyses of 4'OMT from various plant sources have determined key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). For example, a 4'OMT from Nelumbo nucifera (sacred lotus) exhibited a K_m value of 13 µM for its substrate (S)-N-methylcoclaurine, which is comparable to the K_m values of other O-methyltransferases involved in BIA biosynthesis. nih.gov The K_m value for (R,S)-norcoclaurine for a different OMT in the same plant was 20 µM. nih.gov Another study on a 4'OMT from Coptis japonica reported its kinetic properties, although specific values were not detailed in the provided search results. nih.gov

The reaction mechanism of 4'OMT has been investigated and is proposed to follow an Ordered Bi Bi mechanism. nih.govresearchgate.net In this type of sequential mechanism, the substrates bind to the enzyme in a specific order, and the products are released in a specific order. For 4'OMT, this implies that S-adenosyl-L-methionine (SAM), the methyl donor, likely binds to the enzyme first, followed by the alkaloid substrate (3'-hydroxy-N-methylcoclaurine). After the methyl transfer reaction occurs, the methylated product ((S)-reticuline) and S-adenosyl-L-homocysteine (SAH) are released. This is in contrast to the Ping-Pong Bi Bi mechanism followed by another key O-methyltransferase in the pathway, norcoclaurine 6-O-methyltransferase (6-OMT). nih.govresearchgate.net

The active form of 4'OMT is a homodimer, meaning it is composed of two identical protein subunits. nih.govresearchgate.net This dimeric structure is common among plant O-methyltransferases. nih.gov The enzyme's activity is not dependent on divalent cations. nih.govresearchgate.net In fact, certain divalent cations such as Fe²⁺, Cu²⁺, Co²⁺, Zn²⁺, and Ni²⁺ have been shown to inhibit its activity. nih.govresearchgate.net The enzyme is also not inhibited by sulfhydryl (SH) reagents. nih.govresearchgate.net

Table 1: Kinetic Parameters and Properties of 4'OMT

ParameterValue/CharacteristicPlant Source
K_m for (S)-N-methylcoclaurine13 µMNelumbo nucifera
Reaction MechanismOrdered Bi BiCoptis japonica
Active FormDimerCoptis japonica
Cofactor RequirementNone (no divalent cations)Coptis japonica
InhibitionInhibited by Fe²⁺, Cu²⁺, Co²⁺, Zn²⁺, Ni²⁺Coptis japonica

Genetic Analysis and Regulation of 4'OMT

Isolation and Characterization of 4'OMT cDNA Clones and Alleles

The gene encoding 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) has been isolated and characterized from several plant species known for producing benzylisoquinoline alkaloids (BIAs). The isolation of cDNA clones has been instrumental in understanding the molecular basis of reticuline biosynthesis and has enabled the heterologous expression and functional characterization of the enzyme.

In Coptis japonica, a well-studied medicinal plant, two distinct cDNA clones corresponding to 4'OMT and norcoclaurine 6-O-methyltransferase (6OMT) were isolated from cultured cells. nih.gov The heterologous expression of these cDNAs in E. coli confirmed their respective enzymatic activities, demonstrating that they encode two different, though related, O-methyltransferases. nih.govresearchgate.net The deduced amino acid sequences of the C. japonica 4'OMT and 6OMT share 52% identity. semanticscholar.org

Full-length cDNA clones for 4'OMT have also been isolated from opium poppy (Papaver somniferum). frontiersin.org These clones have been used in genetic manipulation studies, such as overexpression and virus-induced gene silencing (VIGS), to investigate the role of 4'OMT in the accumulation of morphine and other alkaloids. frontiersin.orgresearchgate.net

In a study on Sinomenium acutum, three genes were identified that likely encode 4'OMTs. frontiersin.org Two of these genes encode proteins with a dimerization domain in their N-terminal region, a characteristic feature of many plant O-methyltransferases. frontiersin.org The identification of multiple 4'OMT-like genes within a single species suggests the existence of gene families that may have arisen through gene duplication and subsequent functional divergence.

Transcriptome analysis of various Coptis species, including C. teeta and C. chinensis, has also led to the identification of genes involved in BIA biosynthesis, including 4'OMT. frontiersin.org Similarly, OMT-like sequences have been identified in Eschscholzia californica (California poppy) by searching sequence databases using conserved domains from known OMTs. kyoto-u.ac.jp These approaches have expanded the number of identified 4'OMT candidates and provided a basis for further functional characterization.

Chimeric constructs of 4'OMT and 6OMT from C. japonica have been created to investigate the domains responsible for substrate and regiospecificity. nih.govkyoto-u.ac.jp These studies have shown that the N-terminal region of these enzymes is critical for determining their catalytic function. nih.govkyoto-u.ac.jp

Transcriptional Regulation and Expression Patterns of 4'OMT in Plant Tissues

The expression of the 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) gene is tightly regulated, both spatially within the plant and in response to various internal and external stimuli. This regulation plays a crucial role in controlling the flux through the benzylisoquinoline alkaloid (BIA) biosynthetic pathway.

Studies on several plant species have revealed tissue-specific expression patterns for 4'OMT. In Papaver somniferum (opium poppy), 4'OMT is expressed in the leaf, stem, and capsule. frontiersin.org Overexpression and silencing experiments have shown that the manipulation of 4'OMT levels has tissue-dependent effects on alkaloid accumulation. For example, overexpression of 4'OMT in the stem led to increased (S)-reticuline and total alkaloid content, while in the capsule, it had a suppressive effect on morphine and noscapine levels. frontiersin.org

In Coptis species, such as C. teeta and C. chinensis, the expression of 4'OMT, along with other BIA biosynthetic genes, is generally higher in the roots and rhizomes compared to the leaves. frontiersin.org This correlates with the primary sites of alkaloid accumulation in these plants. Similarly, in Sinomenium acutum, the three identified 4'OMT genes were found to be highly expressed in the leaf. frontiersin.org

The transcription of 4'OMT can also be influenced by elicitors, which are molecules that trigger defense responses in plants, often leading to the enhanced production of secondary metabolites. In suspension cultures of Eschscholzia californica (California poppy), the expression of the 4'OMT gene was affected by the application of salicylic (B10762653) acid and L-tyrosine. researchgate.net This suggests that the biosynthesis of BIAs, and specifically the step catalyzed by 4'OMT, is part of the plant's defense mechanism.

Furthermore, the expression of 4'OMT can be coordinately regulated with other genes in the BIA pathway. Silencing of the 4'OMT gene in opium poppy not only affected the levels of its direct product but also led to changes in the transcript levels of other BIA synthesis genes, such as CNMT and 6OMT in the leaves, and a general reduction in the expression of several pathway genes in the stem. frontiersin.org This indicates a complex regulatory network that coordinates the expression of genes involved in BIA biosynthesis.

Structural Biology and Computational Studies of 4'OMT

Recent advancements in structural biology and computational methods have provided significant insights into the structure, function, and evolutionary aspects of 4'OMT and other related O-methyltransferases.

In the absence of an experimentally determined crystal structure for every 4'OMT, homology modeling has become an invaluable tool for predicting their three-dimensional (3D) structures. scispace.com This computational approach relies on the principle that proteins with similar amino acid sequences are likely to share a similar 3D fold. wikipedia.org By using the known structures of related proteins as templates, researchers can generate reliable models of the target protein. vu.nl

The process of homology modeling involves several key steps: template selection, target-template alignment, model building, and model refinement and validation. scispace.comvu.nl The accuracy of the final model is highly dependent on the degree of sequence identity between the target and the template; a higher identity generally leads to a more reliable prediction. wikipedia.org For many plant O-methyltransferases, including those involved in BIA biosynthesis, the canonical Rossmann fold, characteristic of Class I methyltransferases, is a conserved structural feature. mdpi.com Computational tools and servers are available to facilitate the construction and validation of these models. cjnmcpu.com

To understand the molecular basis of substrate recognition and catalysis by 4'OMT, ligand docking and molecular dynamics (MD) simulations are employed. scispace.comkoreascience.kr Molecular docking predicts the preferred binding orientation and affinity of a ligand (such as the substrate or inhibitor) to the active site of the enzyme. nih.gov This "lock and key" model, refined by the concept of "induced fit," helps to identify the key amino acid residues involved in substrate binding. scispace.com

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex over time, assessing its stability and conformational changes. nih.govnih.gov These simulations can reveal the intricate network of interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the substrate within the active site and facilitate the methyl transfer reaction. koreascience.kr By analyzing the trajectories and interaction patterns, researchers can gain a deeper understanding of the enzyme's catalytic mechanism and the determinants of its substrate specificity. koreascience.krnih.gov For instance, these computational studies can help elucidate how 4'OMT specifically recognizes and methylates the 4'-hydroxyl group of its substrate. whiterose.ac.uk

The vast chemical diversity of alkaloids in plants is, in large part, due to the functional diversification of enzymes like O-methyltransferases (OMTs). nih.govfrontiersin.org These enzymes are responsible for the methylation of hydroxyl and other functional groups on a wide range of secondary metabolites, thereby altering their chemical properties and biological activities. mdpi.comresearchgate.net The addition of methyl groups can impact a molecule's stability, solubility, and how it is recognized by other cellular components. researchgate.net

Phylogenetic analyses of OMTs from various BIA-producing plants suggest a monophyletic origin for these enzymes, with subsequent gene duplication events within species leading to the evolution of new functions. researchgate.netcdnsciencepub.com This evolutionary process has resulted in a large and heterogeneous group of OMTs with specialized substrate specificities. frontiersin.orgnih.gov For example, within the BIA pathway, different OMTs catalyze methylations at various positions on the alkaloid scaffold, contributing to the biosynthesis of a multitude of distinct compounds. frontiersin.orgnih.gov

The study of OMTs from different plant species reveals both convergent and divergent evolutionary pathways. cdnsciencepub.com Some OMTs have evolved to act on a diverse range of substrates, a phenomenon known as substrate promiscuity, which further contributes to metabolic diversity. researchgate.netoup.com Understanding the molecular evolution of these enzymes not only enhances our fundamental knowledge of specialized metabolism in plants but also provides a valuable resource for the discovery and engineering of novel enzymes for biotechnological applications. nih.govresearchgate.net

Interactive Data Table: Key Characteristics of 4'OMT

PropertyDescriptionReference(s)
Enzyme Name 3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) nih.govresearchgate.net
Reaction Catalyzed (S)-3'-hydroxy-N-methylcoclaurine + SAM → (S)-reticuline + SAH nih.govresearchgate.net
Metabolic Pathway Benzylisoquinoline Alkaloid (BIA) Biosynthesis nih.govnih.gov
Active Form Dimer nih.govresearchgate.net
Cofactor Requirement S-adenosyl-L-methionine (SAM) nih.govresearchgate.net
Cation Dependence None nih.gov
Inhibitors Fe2+, Cu2+, Co2+, Zn2+, Ni2+ nih.gov
Reaction Mechanism Ordered Bi Bi nih.gov
Substrate Preference N-methylated substrates (e.g., laudanosoline) nih.gov

The Central Role of 4 O Methylcoclaurine in Downstream Benzylisoquinoline Alkaloid Pathways

Conversion of 4'-O-Methylcoclaurine to (S)-Reticuline

Table 1: Enzymatic Conversion of (S)-N-Methylcoclaurine to (S)-Reticuline

Step Substrate Enzyme Product
1 (S)-N-Methylcoclaurine (S)-N-methylcoclaurine-3′-hydroxylase (CYP80B1) (S)-3′-hydroxy-N-methylcoclaurine
2 (S)-3′-hydroxy-N-methylcoclaurine 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) (S)-Reticuline

(S)-Reticuline as a Pivotal Branch-Point Intermediate for Diverse Alkaloid Scaffolds

(S)-Reticuline is a central and critical branch-point intermediate in the biosynthesis of a wide variety of benzylisoquinoline alkaloids frontiersin.orgnih.govoup.compnas.orgresearchgate.net. From this single precursor, enzymatic pathways diverge to create an extensive array of structurally and pharmacologically distinct alkaloid skeletons frontiersin.orgnih.govoup.com. The fate of (S)-reticuline is determined by the specific enzymes present in a particular plant species, leading to the production of morphinans, protoberberines, phthalideisoquinolines, benzophenanthridines, aporphines, and bisbenzylisoquinoline alkaloids.

The biosynthesis of morphinan (B1239233) alkaloids, such as morphine and codeine, uniquely proceeds through the (R)-epimer of reticuline (B1680550) google.com. Therefore, the first committed step in this pathway is the epimerization of (S)-reticuline to (R)-reticuline nih.gov. A recently discovered enzyme, designated as STORR, which is a fusion of a cytochrome P450 module and an oxidoreductase, catalyzes this two-step conversion pharmaceutical-journal.com.

From (R)-reticuline, the pathway to morphine involves several key enzymatic transformations. Salutaridine synthase (SalSyn), a cytochrome P450 monooxygenase, catalyzes the intramolecular carbon-carbon phenol coupling of (R)-reticuline to form salutaridine, the first tetracyclic promorphinan alkaloid nih.govplos.orgnih.gov. Salutaridine is then reduced by salutaridine reductase (SalR) to salutaridinol, which is subsequently acetylated by salutaridinol acetyltransferase (SalAT) to form salutaridinol-7-O-acetate. This intermediate spontaneously rearranges to form thebaine, a key precursor to both codeine and morphine plos.orgnih.gov. The pathway from thebaine to morphine involves demethylation and reduction steps catalyzed by enzymes such as thebaine 6-O-demethylase (T6ODM) and codeinone reductase (COR) nih.govnih.govplos.org.

Table 2: Key Steps in the Biosynthesis of Morphinan Alkaloids from (S)-Reticuline

Step Substrate Enzyme(s) Product(s) Alkaloid Class
1 (S)-Reticuline STORR (R)-Reticuline -
2 (R)-Reticuline Salutaridine synthase (SalSyn) Salutaridine Morphinan
3 Salutaridine Salutaridine reductase (SalR) Salutaridinol Morphinan
4 Salutaridinol Salutaridinol acetyltransferase (SalAT) Salutaridinol-7-O-acetate Morphinan
5 Salutaridinol-7-O-acetate Spontaneous rearrangement Thebaine Morphinan
6 Thebaine Thebaine 6-O-demethylase (T6ODM), Codeinone reductase (COR), Codeine O-demethylase (CODM) Codeine, Morphine Morphinan

The formation of the protoberberine scaffold from (S)-reticuline is initiated by the berberine (B55584) bridge enzyme (BBE), which catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine frontiersin.orgnih.govnih.govnih.govnih.gov. This reaction is a critical committed step in the biosynthesis of protoberberine and other related alkaloids frontiersin.orgnih.govmdpi.com. (S)-scoulerine then serves as a substrate for a variety of enzymes that lead to the diverse array of protoberberine alkaloids frontiersin.orgnih.gov.

For the biosynthesis of berberine, (S)-scoulerine is first methylated by (S)-scoulerine 9-O-methyltransferase (S9OMT) to yield (S)-tetrahydrocolumbamine frontiersin.orgnih.govresearchgate.net. Subsequently, canadine synthase (CAS), a cytochrome P450 enzyme, catalyzes the formation of a methylenedioxy bridge to produce (S)-canadine frontiersin.orgnih.govresearchgate.net. Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes (S)-canadine to yield berberine frontiersin.orgnih.gov.

Table 3: Biosynthesis of Berberine from (S)-Reticuline

Step Substrate Enzyme Product Alkaloid Class
1 (S)-Reticuline Berberine bridge enzyme (BBE) (S)-Scoulerine Protoberberine
2 (S)-Scoulerine (S)-scoulerine 9-O-methyltransferase (S9OMT) (S)-Tetrahydrocolumbamine Protoberberine
3 (S)-Tetrahydrocolumbamine Canadine synthase (CAS) (S)-Canadine Protoberberine
4 (S)-Canadine (S)-tetrahydroprotoberberine oxidase (STOX) Berberine Protoberberine

The biosynthesis of the phthalideisoquinoline alkaloid noscapine (B1679977) also begins with the conversion of (S)-reticuline to (S)-scoulerine by the berberine bridge enzyme (BBE). The proposed pathway then proceeds from (S)-scoulerine through several intermediates to noscapine nih.gov. From (S)-scoulerine, the pathway to noscapine involves the formation of (S)-canadine and (S)-N-methylcanadine nih.gov.

A key committed step in the noscapine pathway is the 1-hydroxylation of (S)-N-methylcanadine to 1-hydroxy-N-methylcanadine, catalyzed by the cytochrome P450 enzyme CYP82Y1 nih.gov. Following this, a series of four sequential enzymatic reactions, including hydroxylations and an acetylation, transform 1-hydroxy-N-methylcanadine to narcotoline hemiacetal nih.gov. The final step in noscapine biosynthesis is the dehydrogenation of narcotoline hemiacetal, catalyzed by noscapine synthase, a short-chain dehydrogenase/reductase nih.gov.

The biosynthesis of benzophenanthridine alkaloids, such as sanguinarine, also branches from (S)-reticuline via the formation of (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE) nih.govnih.govwikipedia.org. This initial step commits the metabolic flow towards the production of this class of alkaloids nih.govnih.govwikipedia.org. Although the exact subsequent steps are not fully elucidated, it is known that (S)-scoulerine is eventually converted to dihydrosanguinarine wikipedia.org. The final step in the pathway is the oxidation of dihydrosanguinarine to sanguinarine, a reaction catalyzed by dihydrobenzophenanthridine oxidase wikipedia.org.

The formation of aporphine alkaloids from (S)-reticuline involves an intramolecular C-C phenol coupling reaction oup.com. For example, the enzyme CYP80G2, a P450 enzyme, catalyzes the intramolecular C-C coupling of (S)-reticuline to form (S)-corytuberine, an aporphine alkaloid nih.gov. The biosynthesis of another aporphine alkaloid, bulbocapnine, proceeds through the oxidation of reticuline to form a diradical, which then undergoes cyclization to yield corytuberin, a precursor to bulbocapnine wikipedia.org.

Bisbenzylisoquinoline alkaloids are formed through the intermolecular C-O or C-C coupling of two benzylisoquinoline units. The formation of these dimeric alkaloids is also initiated by CYP80 enzymes oup.com.

Investigation of Alternative or Minor Biosynthetic Routes Involving this compound or Related Intermediates (e.g., Papaverine Biosynthesis)

While this compound is a key intermediate in the central benzylisoquinoline alkaloid (BIA) pathway leading to (S)-reticuline, its direct involvement in major downstream products is often channeled through further enzymatic modifications. However, investigations into the biosynthesis of certain alkaloids, most notably papaverine in opium poppy (Papaver somniferum), have revealed complex and sometimes controversial pathways where this compound and related N-desmethylated or N-methylated intermediates play a role in alternative or minor routes.

The biosynthesis of papaverine has been a subject of scientific debate for over a century, with two primary competing hypotheses: the N-desmethylated (NH) pathway and the N-methylated (NCH3) pathway. nih.govnih.gov The central point of divergence in these proposed routes lies in whether the precursor molecules are N-methylated, like (S)-reticuline, or lack the N-methyl group, like (S)-norreticuline.

Conversely, suppression of genes specific to the N-methylated pathway, such as N-methylcoclaurine 3'-hydroxylase (CYP80B3), did not affect papaverine levels, further supporting the predominance of the NH route. nih.gov The key intermediates in this proposed major pathway are N-desmethylated benzylisoquinolines.

The proposed steps in the two competing pathways are outlined below:

Table 1: Proposed Biosynthetic Pathways to Papaverine

N-desmethylated (NH) Pathway N-methylated (NCH3) Pathway
(S)-Norcoclaurine(S)-Norcoclaurine
→ (S)-Coclaurine→ (S)-Coclaurine
→ (S)-Norreticuline→ (S)-N-Methylcoclaurine
→ (S)-Norlaudanine→ 3'-hydroxy-N-methylcoclaurine
→ Tetrahydropapaverine→ (S)-Reticuline
→ 1,2-Dihydropapaverine→ (S)-Laudanine
→ Papaverine→ Laudanosine
→ Tetrahydropapaverine
→ 1,2-Dihydropapaverine
→ Papaverine

Despite the evidence favoring the NH pathway, some studies have provided support for the NCH3 route, which proceeds via (S)-reticuline. wustl.edu In this pathway, (S)-reticuline is methylated to generate (S)-laudanine, which is then further methylated to laudanosine. wustl.edu Subsequent N-demethylation of laudanosine yields tetrahydropapaverine, a direct precursor to papaverine. wustl.edu Feeding studies with stable isotope-labeled precursors have shown that (S)-reticuline can be incorporated into papaverine, although often at low levels. scispace.com This suggests that while the NCH3 pathway may not be the primary route, it could function as a minor or alternative pathway.

The enzymatic landscape of BIA biosynthesis in Papaver somniferum includes a variety of O-methyltransferases (OMTs) with differing substrate specificities, which could contribute to the existence of these minor pathways. For instance, an O-methyltransferase designated as SOMT1 has been shown to sequentially 3'- and 7-O-methylate both (S)-norreticuline and (S)-reticuline, yielding (S)-tetrahydropapaverine and (S)-laudanosine, respectively. nih.gov The ability of SOMT1 to act on both N-desmethylated and N-methylated substrates highlights the potential for crosstalk between the two proposed pathways.

The following table summarizes the key enzymes and their roles in the proposed papaverine biosynthetic pathways.

Table 2: Key Enzymes in the Proposed Papaverine Biosynthetic Pathways

EnzymeAbbreviationProposed RolePathway Implicated
Norcoclaurine 6-O-methyltransferase6OMTCatalyzes the 6-O-methylation of norcoclaurine to coclaurine (B195748).Both
Coclaurine N-methyltransferaseCNMTCatalyzes the N-methylation of coclaurine to N-methylcoclaurine.NCH3
N-methylcoclaurine 3'-hydroxylaseCYP80B3Catalyzes the 3'-hydroxylation of N-methylcoclaurine.NCH3
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTCatalyzes the 4'-O-methylation to form (S)-reticuline.NCH3
Norreticuline 7-O-methyltransferaseN7OMTCatalyzes the 7-O-methylation of norreticuline to norlaudanine.NH
Scoulerine 9-O-methyltransferase 1SOMT1Can 3'- and 7-O-methylate both (S)-norreticuline and (S)-reticuline.Both (potential crosstalk)
Dihydrobenzophenanthridine oxidaseDBOXCatalyzes the final oxidation step to form papaverine.Both

Metabolic Engineering and Synthetic Biology Strategies for Manipulating the 4 O Methylcoclaurine Biosynthetic Pathway

Enhancing Benzylisoquinoline Alkaloid Production via 4'OMT Gene Manipulation

A primary strategy to increase the metabolic flux towards desired BIAs is the overexpression of key biosynthetic genes. The gene encoding 4'OMT has been a principal target for this approach in several medicinal plant species. Through Agrobacterium-mediated transformation, scientists have successfully introduced additional copies of the 4'OMT gene into the genomes of plants like Coptis japonica and opium poppy (Papaver somniferum), creating transgenic lines with enhanced enzymatic activity. nih.govelsevierpure.comnih.gov

In opium poppy, the effects of 4'OMT overexpression were more complex and varied between different plant organs. In the stem, higher 4'OMT expression induced a 43% increase in total alkaloid content, driven by a significant rise in (S)-reticuline levels, which in turn doubled the accumulation of both morphine and noscapine (B1679977). frontiersin.org Conversely, in the capsule, 4'OMT overexpression had a suppressive effect, reducing the production of morphine, thebaine, and noscapine. nih.govfrontiersin.org This differential accumulation highlights the intricate, tissue-specific regulation of the BIA pathway.

Table 1: Effects of 4'OMT Overexpression on Alkaloid Accumulation in Transgenic Plants

Plant Species Tissue Key Alkaloid(s) Affected Fold Change/Effect Reference(s)
Coptis japonica Leaves (4 months) Berberine (B55584) 2.7-fold increase nih.govelsevierpure.com
Roots (4 months) Berberine 2.0-fold increase nih.govelsevierpure.com
Stems & Rhizomes (20 months) Berberine 1.6-fold increase nih.govelsevierpure.com
Papaver somniferum Stem Total Alkaloids 43% increase frontiersin.org
Morphine ~2-fold increase frontiersin.org
Noscapine ~2-fold increase frontiersin.org

Suppressing Biosynthetic Flux Through 4'OMT via Gene Silencing Technologies

Virus-Induced Gene Silencing (VIGS) is a rapid and effective reverse-genetics tool used to downregulate the expression of specific genes in plants. nih.govcabidigitallibrary.org This technology leverages a plant's natural defense mechanism against viruses. researchgate.netfrontiersin.org By inserting a fragment of a host gene, such as 4'OMT, into a modified viral vector, the plant's RNA silencing machinery is triggered to target and degrade the corresponding endogenous mRNA, resulting in a "knockdown" of the gene's function. scirp.org VIGS has been successfully applied in opium poppy to specifically suppress the expression of the 4'OMT gene, allowing researchers to study the consequences of reducing the metabolic flux through this key enzymatic step. frontiersin.org

Suppressing 4'OMT expression via gene silencing has profound and differential effects on alkaloid profiles, effectively re-routing metabolic intermediates. In opium poppy, silencing the 4'OMT2 isoform led to a 41-43% reduction in the total alkaloid content in the stem. frontiersin.orgnih.gov This decrease was observed across most measured alkaloids in this tissue. nih.gov

In stark contrast, the capsule of 4'OMT-silenced plants showed a significant increase in total alkaloid content. nih.govnih.gov This was primarily due to the higher accumulation of downstream products, including morphine, codeine, thebaine, and noscapine. nih.gov This suggests that in the capsule, reducing the conversion to (S)-reticuline may trigger compensatory mechanisms or re-route precursors in a way that ultimately boosts the production of these specific alkaloids.

In the leaves, silencing 4'OMT did not cause a significant change in the total alkaloid amount. However, it did alter the balance of specific compounds, with the levels of noscapine and thebaine changing inversely compared to control plants. frontiersin.orgnih.gov Furthermore, more permanent gene knockout using CRISPR/Cas9 to target 4'OMT2 not only reduced the biosynthesis of morphine and thebaine but also led to the accumulation of a novel, uncharacterized alkaloid, clearly indicating that blocking this central step can force the metabolic flux into alternative, previously unseen pathways. deu.edu.tr

Table 2: Effects of 4'OMT Gene Silencing on Alkaloid Profiles in Papaver somniferum

Tissue Alkaloid Profile Change Specific Alkaloids Affected Reference(s)
Stem 41-43% decrease in total alkaloids General reduction across most BIAs frontiersin.orgnih.gov
Capsule Significant increase in total alkaloids Increased morphine, codeine, thebaine, noscapine nih.govnih.gov

Heterologous Biosynthesis of 4'-O-Methylcoclaurine Pathway Intermediates and Products in Engineered Microorganisms

Synthetic biology provides a promising alternative to plant-based production by enabling the reconstruction of complex biosynthetic pathways in engineered microorganisms. The pathway leading to the pivotal intermediate (S)-reticuline has been successfully engineered in microbes by assembling the necessary enzymes from plants. nih.gov

In a notable example, a microbial co-culture system was established using Escherichia coli and Saccharomyces cerevisiae to produce (S)-reticuline from a simple precursor, dopamine (B1211576). nih.gov The engineered E. coli was equipped with a multi-gene pathway that included the crucial 4'OMT from Coptis japonica. This enzyme performed the final step in the sequence, converting (S)-3'-hydroxy-N-methylcoclaurine into (S)-reticuline. This microbial factory was capable of producing (S)-reticuline at a yield of 55 mg/L within one hour, demonstrating the feasibility of producing key BIA intermediates outside of their native plant hosts. nih.gov Such heterologous systems offer a platform for producing not only natural alkaloids but also novel derivatives by introducing enzymes that can act on pathway intermediates.

Recombinant Expression Systems in Yeast and Escherichia coli

The heterologous production of plant-derived benzylisoquinoline alkaloids (BIAs), including the key intermediate this compound, has been successfully demonstrated in microbial hosts, primarily the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. These organisms are favored for their rapid growth, well-characterized genetics, and amenability to genetic engineering, making them ideal platforms for reconstituting complex biosynthetic pathways. nih.govsdiarticle4.com

Escherichia coli as a Production Host:

E. coli has been engineered to produce a range of BIAs by introducing the necessary plant-derived enzymes. Its robust metabolism and high-density cultivation capabilities make it an attractive system. nih.govnih.gov For the synthesis of this compound, key enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) have been expressed in E. coli. A comparative study expressing different bacterial whole mevalonate (B85504) pathways in E. coli for β-carotene production found that the strain harboring the pathway from Streptococcus pneumoniae produced the highest amount. nih.gov While not directly related to this compound, this demonstrates the effectiveness of screening enzymes from various sources to optimize production in a heterologous host.

Saccharomyces cerevisiae as a Production Host:

As a eukaryote, S. cerevisiae offers advantages for expressing plant enzymes, particularly cytochrome P450 monooxygenases (CYP450s), which often require post-translational modifications and proper membrane localization for activity. nih.gov Yeast expression systems have been instrumental in producing complex BIAs. nih.gov The production of protoberberine alkaloids, which are downstream products of the BIA pathway, has been achieved in yeast engineered to express seven heterologous enzymes, including membrane-bound enzymes like cytochrome P450s.

Co-culture systems leveraging the strengths of both E. coli and S. cerevisiae have also been developed. In such systems, E. coli can be engineered to produce early pathway intermediates, which are then converted to more complex molecules by engineered yeast.

Host OrganismAdvantages for this compound Pathway ExpressionKey Considerations
Escherichia coli - Rapid growth and high cell density fermentation- Well-established genetic tools and expression vectors- Cost-effective cultivation- Potential for inclusion body formation of plant enzymes- Lack of post-translational modifications required by some eukaryotic enzymes (e.g., P450s)
Saccharomyces cerevisiae - Eukaryotic system capable of proper folding and post-translational modification of plant enzymes- Efficient expression of membrane-bound enzymes like cytochrome P450s- Generally Recognized as Safe (GRAS) status- Slower growth compared to E. coli- Potentially lower product titers in some cases

Strategies for Enhanced Titer and Secretion in Microbial Platforms

Achieving economically viable production of this compound in microbial systems requires extensive metabolic engineering to improve product titers. Several strategies are employed to optimize flux through the biosynthetic pathway and enhance secretion. rsc.org

Key Strategies for Enhancing Titer:

Enzyme Engineering and Selection: Screening enzyme variants from different plant species can identify catalysts with higher activity and stability in the microbial host.

Pathway Optimization: Balancing the expression levels of pathway enzymes is crucial to avoid the accumulation of toxic intermediates and prevent metabolic bottlenecks. This can be achieved by using promoters of varying strengths or by altering gene copy numbers.

Host Strain Engineering: Modifying the host's central metabolism can increase the supply of essential precursors and cofactors. For BIAs, this often involves engineering the shikimate pathway to increase the availability of the precursor L-tyrosine. mdpi.com For instance, inactivating the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) for glucose uptake in E. coli can increase the availability of phosphoenolpyruvate for aromatic amino acid synthesis. mdpi.com

Fermentation Process Optimization: Optimizing culture conditions such as temperature, pH, and nutrient feeding strategies can significantly improve cell growth and product formation. Low induction temperatures, for example, can enhance the solubility of recombinant enzymes and reduce the formation of inclusion bodies.

A study on shikimate production in E. coli demonstrated that a combination of strategies, including modification of the glucose uptake pathway, attenuation of competing metabolic pathways, and the use of a feedback-resistant enzyme, led to a final titer of 60.31 g/L in a 5 L bioreactor. mdpi.com Similar multi-faceted approaches are essential for maximizing the titer of this compound.

Integrative Omics Approaches for Pathway Elucidation and Engineering

Application of Comparative Transcriptomics for Gene Identification

Identifying the full suite of genes involved in the biosynthesis of specialized metabolites like this compound in their native plant species is a significant challenge. Comparative transcriptomics has emerged as a powerful tool for gene discovery in this context. nih.gov This approach involves comparing the transcriptomes (the complete set of RNA transcripts) of different plant tissues, developmental stages, or species that exhibit differential accumulation of the target compound. thieme-connect.com

The underlying principle is that genes involved in the biosynthesis of a specific metabolite will be co-expressed, meaning their transcript levels will be coordinately up- or down-regulated in tissues or conditions where the compound is actively produced. thieme-connect.com By analyzing these expression patterns, researchers can identify candidate genes encoding the enzymes of the biosynthetic pathway.

Methodology for Gene Identification via Comparative Transcriptomics:

Sample Selection: Plant tissues or species with contrasting levels of this compound and its downstream products are selected (e.g., high-producing roots vs. low-producing leaves). thieme-connect.com

RNA Sequencing (RNA-Seq): High-throughput sequencing is used to generate a comprehensive snapshot of the transcriptome for each selected sample.

Differential Expression Analysis: The transcriptomes are compared to identify differentially expressed genes (DEGs) that show significantly higher expression in the high-producing samples.

Functional Annotation: The identified DEGs are annotated by comparing their sequences to known genes in public databases to predict their function (e.g., methyltransferase, oxidase, etc.).

Candidate Gene Validation: The function of candidate genes is then experimentally validated through in vitro enzyme assays or by expressing them in microbial hosts.

This approach has been successfully used to identify genes involved in various BIA pathways. For example, a comparative transcriptome analysis of roots and leaves of Stephania tetrandra, which have different isoquinoline (B145761) alkaloid contents, led to the identification of 51 differentially expressed unigenes related to the pathway. thieme-connect.com Similarly, transcriptome analysis of 20 different BIA-producing plant species yielded approximately 850 gene candidates potentially involved in alkaloid biosynthesis. consensus.app

Integration of Proteomics in Understanding Enzyme Expression and Activity

While transcriptomics provides valuable insights into gene expression at the RNA level, proteomics—the large-scale study of proteins—offers a more direct view of the enzymatic machinery present in a cell. scitechnol.com Integrating proteomics with other omics data is crucial for a comprehensive understanding of the this compound biosynthetic pathway, both in the native plant and in recombinant microbial hosts. mdpi.com

Applications of Proteomics in Pathway Engineering:

Analyzing Post-Translational Modifications: Proteomics can detect post-translational modifications (PTMs) on enzymes, which can significantly impact their activity and stability. This is particularly important for eukaryotic enzymes expressed in prokaryotic hosts that may lack the necessary modification machinery.

Investigating Metabolic Burden: The expression of a multi-gene heterologous pathway can impose a significant metabolic burden on the host cell. Proteomics can reveal how the host's native proteome responds to this stress, identifying changes in central metabolism, stress response proteins, and other cellular processes. nih.gov A study on E. coli expressing a recombinant acyl-ACP reductase revealed significant changes in the host cell's transcriptional and translational machinery, which impacted the metabolic burden and growth rate. nih.gov

Subcellular Localization: In plants, proteomics can help determine the specific subcellular compartments where pathway enzymes are located, providing clues about metabolic channeling and pathway organization. mdpi.com

By comparing the proteomes of high- and low-producing strains or cells under different conditions, researchers can correlate the abundance of specific enzymes with the production of this compound, guiding further metabolic engineering efforts. whiterose.ac.uk

Occurrence and Distribution of 4 O Methylcoclaurine Pathway in Medicinal Plants

Distribution in Key Benzylisoquinoline Alkaloid-Producing Plant Species

The 4'-O-methylcoclaurine pathway is well-documented in several plant species renowned for their production of medicinally important alkaloids.

Coptis japonica is a prime example of a medicinal plant in which the this compound pathway is fundamental to its chemical profile. This species is known for its high accumulation of protoberberine alkaloids, such as berberine (B55584), which possess antimicrobial and various other pharmacological activities. The enzyme 4'OMT in C. japonica plays a pivotal role in channeling precursors towards berberine biosynthesis. nih.govnih.gov

Research has demonstrated that 4'OMT is a key-step enzyme in this process. nih.gov Molecular characterization of the C. japonica 4'OMT has revealed its specific function in the conversion of 3'-hydroxy-N-methylcoclaurine to reticuline (B1680550). nih.govresearchgate.net Studies involving the overexpression of the Cj4'OMT gene in transgenic C. japonica plants have confirmed its significance. These transgenic plants exhibited a significant increase in berberine content in various tissues, including leaves, roots, stems, and rhizomes, indicating that the activity of 4'OMT is a crucial determinant of alkaloid productivity in this species. nih.gov The successful enhancement of berberine yields through genetic engineering underscores the importance of the this compound pathway in C. japonica. nih.gov

The opium poppy, Papaver somniferum, is arguably the most well-known BIA-producing plant, being the commercial source of morphinan (B1239233) alkaloids like morphine and codeine. semanticscholar.orgnih.gov The this compound pathway is central to the biosynthesis of these compounds. In opium poppy, (S)-reticuline, the product of the 4'OMT-catalyzed reaction, is a critical branch-point intermediate that can be directed towards various alkaloid classes, including morphine and sanguinarine. nih.govnih.gov

Studies have isolated and characterized the molecular clones for 4'OMT from P. somniferum, showing significant homology with the corresponding enzymes from Coptis japonica. nih.gov The manipulation of 4'OMT gene expression in opium poppy has profound effects on the alkaloid profile. For instance, suppression of 4'OMT expression can lead to a reduction in total alkaloid content in the stem, while its overexpression can result in higher morphine accumulation in the stem. semanticscholar.orgfrontiersin.org This highlights the enzyme's role in controlling the flux of metabolites through the BIA pathway.

Sacred lotus (B1177795), Nelumbo nucifera, produces a variety of BIAs, including aporphines and bisbenzylisoquinolines. maxapress.commdpi.com While the BIA biosynthetic pathway in sacred lotus shares common upstream steps with species like opium poppy, it also exhibits unique features. maxapress.com The pathway proceeds through the formation of (S)-norcoclaurine, which is then converted to the key intermediate (S)-reticuline via the action of three methyltransferases (6OMT, CNMT, 4'OMT) and a cytochrome P450 monooxygenase. maxapress.com

However, research suggests that in Nelumbo nucifera, 4'-O-methylation may occur before 7-O-methylation. nih.gov The plant favors the production of (R)-enantiomer alkaloids, and (R)-N-methylcoclaurine is the likely preferred substrate for the lotus 4'OMT. mdpi.comnih.gov The presence of various 1-benzylisoquinoline (B1618099) alkaloids, including N-methylcoclaurine and its derivatives, in different parts of the plant such as leaves, flowers, and embryos, underscores the activity of the this compound pathway in this species. maxapress.com

The California poppy, Eschscholzia californica, is another member of the Papaveraceae family that produces a range of BIAs, including benzophenanthridine alkaloids like sanguinarine, chelerythrine, and macarpine. nih.govresearchgate.netnih.gov The biosynthesis of these compounds also proceeds via the central intermediate (S)-reticuline, which is formed through the action of enzymes including 3'-hydroxy N-methylcoclaurine 4'-O-methyltransferase (4'OMT). nih.gov

Interestingly, studies involving the heterologous expression of Coptis japonica 4'OMT in cultured E. californica cells showed only a marginal effect on total alkaloid content, in contrast to the significant increase seen with the overexpression of norcoclaurine 6-O-methyltransferase (6OMT). oup.com This suggests that while the this compound pathway is active, the 6OMT reaction may be a more significant rate-limiting step in BIA biosynthesis in this particular species. oup.com

The this compound pathway is a conserved feature in many species within the Ranunculales and Magnoliales orders, which are known for their prolific production of BIAs. researchgate.netresearchgate.net These orders encompass families such as Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae, all of which contain numerous species that synthesize alkaloids derived from (S)-reticuline. The presence of this pathway is a key chemotaxonomic characteristic of these plant groups. The evolution of BIA biosynthesis is closely linked to the phylogeny of these orders, with the this compound pathway representing a central metabolic route.

Tissue and Developmental Specificity of 4'OMT Gene Expression and Metabolite Accumulation

The expression of the 4'OMT gene and the subsequent accumulation of this compound and its downstream metabolites exhibit significant tissue and developmental specificity. This differential regulation allows plants to control the production and localization of these often-toxic or defense-related compounds.

Manipulation of 4'OMT expression in opium poppy has revealed tissue-specific effects on alkaloid accumulation. For example, overexpression of 4'OMT can lead to increased morphine levels in the stem but a suppressed amount in the capsule. nih.govfrontiersin.org Conversely, suppression of 4'OMT expression can reduce the total alkaloid content in the stem while increasing it in the capsule. semanticscholar.orgfrontiersin.org These findings indicate that the regulation of the this compound pathway is tightly controlled in a tissue-dependent manner.

In Coptis japonica, the overexpression of 4'OMT has been shown to increase berberine content in all tissues, including leaves, roots, stems, and rhizomes, demonstrating the widespread importance of this enzyme throughout the plant. nih.gov

The developmental stage of the plant also influences the expression of BIA biosynthetic genes. In opium poppy, the accumulation of transcripts for enzymes in the (S)-reticuline biosynthesis pathway, including 4'OMT, is developmentally regulated. nih.gov

The following table summarizes the key findings on the distribution and tissue specificity of the this compound pathway in the discussed medicinal plants.

Plant SpeciesKey AlkaloidsRole of this compound PathwayTissue-Specific Findings
Coptis japonica BerberineKey step in berberine biosynthesis. nih.govOverexpression of 4'OMT increases berberine in leaves, roots, stems, and rhizomes. nih.gov
Papaver somniferum Morphine, CodeineCentral to morphinan alkaloid biosynthesis. semanticscholar.orgnih.gov4'OMT is localized in vascular bundle parenchyma of stem and capsule, and pericycle of root tip. nih.govnih.gov
Nelumbo nucifera Aporphines, BisbenzylisoquinolinesPart of the pathway to (S)-reticuline, with a preference for (R)-enantiomers. maxapress.comnih.govN-methylcoclaurine and derivatives are found in leaves, flowers, and embryos. maxapress.com
Eschscholzia californica Sanguinarine, ChelerythrineEssential for the biosynthesis of benzophenanthridine alkaloids. nih.govOverexpression of C. japonica 4'OMT has a marginal effect on alkaloid content in cell cultures. oup.com

Advanced Research Methodologies for 4 O Methylcoclaurine Pathway Analysis

Molecular Cloning and Functional Characterization of Key Pathway Enzymes

The biosynthesis of 4'-O-Methylcoclaurine is dependent on the sequential action of specific enzymes. Molecular cloning and subsequent functional characterization have been pivotal in identifying and understanding the roles of these biocatalysts. Key enzymes in the pathway leading to and including the formation of this compound have been isolated from various plant species known to produce BIAs.

The initial committed step in BIA biosynthesis is the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, a reaction catalyzed by (S)-norcoclaurine synthase (NCS) . A molecular clone of NCS was first isolated from a Thalictrum flavum ssp. glaucum cell suspension culture cDNA library. nih.gov Heterologous expression of this cDNA in E. coli produced a functional enzyme, confirming its role in the pathway. nih.gov

Following the formation of (S)-norcoclaurine, two critical methylation steps occur. The first is the O-methylation at the C6 position of (S)-norcoclaurine to yield (S)-coclaurine, catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) . The second is the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine, a reaction mediated by coclaurine (B195748) N-methyltransferase (CNMT) . Finally, the 4'-O-methylation of (S)-N-methylcoclaurine yields this compound, catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .

Genes encoding these methyltransferases have been successfully cloned and characterized from several plant species, including Coptis japonica and Aristolochia contorta. mdpi.comnih.govnih.gov Functional characterization of these enzymes is typically achieved by expressing the cloned genes in a heterologous system, such as E. coli or yeast, purifying the recombinant protein, and then performing in vitro enzyme assays with the appropriate substrates. mdpi.comnih.govnih.gov These assays have confirmed the substrate specificity and catalytic activity of these enzymes, solidifying their roles in the biosynthetic pathway. nih.govnih.gov

EnzymeGene/Clone SourceSubstrateProductResearch Finding
(S)-norcoclaurine synthase (NCS) Thalictrum flavum ssp. glaucumDopamine, 4-HPAA(S)-norcoclaurineFirst committed step in BIA biosynthesis. nih.gov
Norcoclaurine 6-O-methyltransferase (6OMT) Coptis japonica(RS)-norcoclaurine(RS)-coclaurineCatalyzes the 6-O-methylation of norcoclaurine. wikipedia.org
Coclaurine N-methyltransferase (CNMT) Coptis japonica(S)-coclaurine(S)-N-methylcoclaurineKey enzyme installing the N-methyl group. nih.govwikipedia.org
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) Coptis japonica3'-hydroxy-N-methylcoclaurineReticuline (B1680550)Catalyzes the final O-methylation to form reticuline. While its primary characterized substrate is 3'-hydroxy-N-methylcoclaurine, its role in methylating N-methylcoclaurine is inferred in the pathway to this compound. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Identification and Quantification in Biosynthetic Studies

The identification and quantification of this compound and its precursors within complex plant extracts are crucial for pathway analysis. Advanced analytical techniques, particularly those combining chromatography and mass spectrometry, have been instrumental in these studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific detection of metabolites. This technique allows for the separation of compounds in a mixture followed by their fragmentation and detection, providing structural information and enabling precise quantification. For instance, LC-MS/MS has been used to identify N-methylcoclaurine and its derivatives in plant extracts, with specific precursor and product ion pairs used for identification (e.g., N-methylcoclaurine at m/z 300.25/107.15). cjnmcpu.com

Ultra-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI/QTOF/MS) offers high-resolution mass accuracy, which aids in the confident identification of compounds by providing their elemental composition. This method has been successfully applied to the analysis of alkaloids in Plumula Nelumbinis, where 4'-O-methyl-N-methylcoclaurine was identified based on its accurate mass and fragmentation pattern. researchgate.net

These techniques are not only used for identifying known intermediates but also for discovering novel or unexpected metabolites, thereby providing a more complete picture of the biosynthetic network.

TechniqueApplication in this compound Pathway AnalysisKey Findings
LC-MS/MS Identification and quantification of pathway intermediates in plant extracts and in vitro enzyme assays.Confirmed the presence of N-methylcoclaurine and its hydroxylated derivatives. cjnmcpu.com
UPLC-ESI/QTOF/MS High-resolution identification of alkaloids, including this compound, in complex mixtures.Tentative identification of 4'-O-methyl-N-methylcoclaurine in Plumula Nelumbinis. researchgate.net
NMR Spectroscopy Structural elucidation of isolated pathway intermediates.Used in conjunction with other techniques to confirm the chemical structures of alkaloids. cdnsciencepub.com

Isotopic Labeling Studies for Definitive Pathway Elucidation

Isotopic labeling is a definitive method for tracing the flow of atoms through a metabolic pathway. By feeding plant tissues or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C), researchers can track the incorporation of these labels into downstream metabolites.

In the context of the this compound pathway, ¹³C-labeled tyrosine or dopamine can be supplied to the biological system. The subsequent analysis of isolated alkaloids, often using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, reveals the specific positions of the incorporated isotopes. This information provides direct evidence for the precursor-product relationships within the pathway. While specific isotopic labeling studies focusing solely on this compound are part of the broader investigation into BIA biosynthesis, the principles are fundamental to confirming the proposed biosynthetic route. The patterns of label incorporation can definitively establish the origin of the carbon and nitrogen atoms in the isoquinoline (B145761) skeleton.

IsotopePrecursorAnalytical MethodPurpose
¹³C Tyrosine, Dopamine, MethionineNMR, MSTo trace the carbon skeleton and methyl group incorporation into the alkaloid structure.
¹⁴C Tyrosine, DopamineScintillation counting, AutoradiographyTo track the overall incorporation of precursors into the alkaloid fraction.
¹⁵N Tyrosine, DopamineMSTo determine the origin of the nitrogen atom in the isoquinoline ring.

Computational Biology and Bioinformatics Approaches in Enzyme Mechanism and Pathway Prediction

Computational biology and bioinformatics have become indispensable tools in the study of metabolic pathways, including that of this compound. These approaches leverage the vast amount of genomic and biochemical data to predict gene function, model enzyme mechanisms, and reconstruct metabolic networks.

Bioinformatics tools are used to identify candidate genes encoding pathway enzymes from genomic or transcriptomic data. nih.govoup.comfrontiersin.org By searching for sequences with homology to known methyltransferases or other enzyme families, researchers can generate a list of potential genes involved in BIA biosynthesis. nih.gov For example, the identification of genes encoding O-methyltransferases (OMTs) and N-methyltransferases (NMTs) is a critical step in elucidating the pathway to this compound.

Computational modeling of enzyme structures and their interactions with substrates provides insights into the catalytic mechanisms and substrate specificity of pathway enzymes. mdpi.com For instance, molecular docking and molecular dynamics simulations can be used to predict how substrates like coclaurine bind to the active site of CNMT, and how this binding leads to the specific N-methylation reaction. These computational studies can also guide site-directed mutagenesis experiments to probe the function of specific amino acid residues. acs.org

Furthermore, pathway prediction algorithms can utilize known enzymatic reactions to propose plausible biosynthetic routes to a target molecule. plos.org While the core pathway to this compound is relatively well-established, these tools can be valuable for exploring alternative or branch pathways, or for predicting pathways in newly sequenced organisms.

ApproachApplicationExample
Sequence Homology Search Identification of candidate genes for pathway enzymes.BLAST searches to find sequences similar to known O-methyltransferases. nih.gov
Phylogenetic Analysis Determining evolutionary relationships between enzymes.Grouping newly identified methyltransferases with known functional clades.
Molecular Docking Predicting substrate binding modes in enzyme active sites.Modeling the interaction of N-methylcoclaurine with 4'OMT.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulating enzymatic reaction mechanisms.Investigating the methyl transfer reaction catalyzed by methyltransferases. mdpi.com
Metabolic Pathway Reconstruction Assembling known enzymatic steps into a coherent pathway.Using databases like KEGG to visualize the BIA biosynthetic network.

Q & A

Q. What experimental designs effectively compare this compound’s efficacy to synthetic analogs?

  • Methodological Answer : Use a panel of analogs with systematic structural modifications (e.g., methylation at different positions). Assess comparative efficacy via parallel in vitro assays under identical conditions. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies significant differences. Include CoMFA (comparative molecular field analysis) to correlate structure-activity relationships .

Q. How can transcriptomic or metabolomic approaches elucidate this compound’s mode of action?

  • Methodological Answer : RNA sequencing (RNA-seq) of treated cell lines identifies differentially expressed genes (e.g., apoptosis-related Bax/Bcl-2). Metabolomics (LC-MS-based) reveals pathway perturbations (e.g., TCA cycle intermediates). Integrate datasets using tools like MetaboAnalyst and validate findings with qPCR or Western blot .

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